rac cis-Moxifloxacin-d4 Hydrochloride (Major) is a deuterated derivative of Moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is distinguished by the incorporation of deuterium atoms, which replace hydrogen atoms in the molecule. The molecular formula for rac cis-Moxifloxacin-d4 Hydrochloride is and it has a molecular weight of 441.92 g/mol. The deuteration enhances its stability and allows for more precise tracking in pharmacokinetic studies without altering its pharmacological properties .
This compound is primarily used in scientific research, particularly in pharmacokinetics and metabolic studies of Moxifloxacin, and serves as a reference standard in analytical chemistry .
The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves several methods to incorporate deuterium into the Moxifloxacin structure. Common approaches include:
The industrial production typically involves large-scale synthesis using high-purity deuterated reagents. The process includes purification steps to ensure the final product meets stringent quality standards required for pharmaceutical applications.
The molecular structure of rac cis-Moxifloxacin-d4 Hydrochloride features a complex arrangement typical of fluoroquinolones, characterized by:
rac cis-Moxifloxacin-d4 Hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary based on the desired outcomes but typically require controlled environments.
The mechanism of action for rac cis-Moxifloxacin-d4 Hydrochloride mirrors that of Moxifloxacin. It primarily inhibits bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and repair. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .
Relevant data on solubility and stability under various conditions can be critical for laboratory applications .
rac cis-Moxifloxacin-d4 Hydrochloride has a wide array of scientific applications:
Fluoroquinolones are synthetic broad-spectrum antibiotics characterized by a bicyclic core structure derived from 4-quinolone. Their classification spans four generations, with moxifloxacin belonging to the fourth generation due to enhanced Gram-positive and anaerobic coverage. Structurally, fluoroquinolones feature:
The mechanism of action involves dual inhibition of bacterial type II topoisomerases—DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary in Gram-positives). This inhibition induces double-stranded DNA breaks, disrupting replication and transcription, ultimately triggering bacterial apoptosis [2] [9].
Table 1: Evolution of Fluoroquinolone Generations and Structural Attributes
Generation | Prototypical Agents | Structural Modifications | Spectrum Expansion |
---|---|---|---|
1 | Nalidixic acid | Unsubstituted quinolone core | Gram-negative enterics |
2 | Ciprofloxacin | C6-F; C7-piperazine | Expanded Gram-negatives; atypical pathogens |
3 | Levofloxacin | C8-alkoxy; chiral optimization | Improved Gram-positive coverage |
4 | Moxifloxacin | C8-methoxy; C7-azabicyclic group | Anaerobic bacteria; penicillin-resistant S. pneumoniae |
Moxifloxacin exemplifies fourth-generation optimization. Its C7 2,8-diazabicyclo[4.3.0]nonane group enhances target affinity and reduces efflux pump susceptibility, while the C8-methoxy group minimizes reactive oxygen species generation linked to phototoxicity [9].
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, integrates into pharmaceuticals via selective C-H → C-D substitutions. This modification leverages the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the carbon-deuterium bond (bond dissociation energy: ~1–1.5 kcal/mol greater than C-H). Consequently, cleavage requires higher activation energy, slowing metabolic reactions involving this bond [4] [10].
Key scientific rationales for deuteration include:1. Metabolic Stability Enhancement:- Deuteriation at sites of oxidative metabolism (e.g., alkyl/benzylic positions) attenuates CYP450-mediated transformations. For instance, deutetrabenazine (a deuterated tetrabenazine analog) reduces dose frequency by prolonging half-life 2–3-fold via DKIE on aldehyde oxidase metabolism [4].2. Mitigation of Toxicity Pathways:- Blocking formation of reactive metabolites (e.g., epoxides, quinone-imines) diminishes idiosyncratic toxicity risks. Deucravacitinib, a deuterated TYK2 inhibitor, prevents generation of a hepatotoxic phenolic metabolite [4].3. Isotopic Tracability:- Deuterated analogs enable precise tracking of drug distribution, metabolism, and excretion via mass spectrometry without altering pharmacological activity [10].
Table 2: Clinically Approved Deuterated Pharmaceuticals and Design Rationale
Drug (Non-Deuterated Parent) | Deuterated Positions | Primary DKIE Utilization | Clinical Advantage |
---|---|---|---|
Deutetrabenazine (Tetrabenazine) | OCH₂D; OCD₃ | Slowed aldehyde oxidase metabolism | Reduced dosing frequency; lower peak exposure |
Donafenib (Sorafenib) | N-methyl-D₃ | Attenuated CYP3A4 N-demethylation | Improved safety/efficacy profile vs. parent |
Deucravacitinib (Novel TYK2i) | Allylic-D₂ | Blocked allylic oxidation to toxic phenol | Avoided off-target JAK inhibition |
For rac cis-Moxifloxacin-d4, deuteration targets positions resistant to metabolic exchange, ensuring isotopic integrity during analytical workflows. Though not therapeutic, its design mirrors principles of metabolic stabilization—deuterium atoms reside at the C5 and C7 positions of the pyrrolopyridine ring, a potential site of oxidative transformation [6] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1